1,8-Octanedithiol
Overview
Description
1,8-Octanedithiol is a chemical compound of interest in various fields due to its unique properties and applications in materials science and surface chemistry.
Synthesis Analysis
1,8-Octanedithiol can be synthesized through various chemical processes. A study by Burke et al. (1999) presented a method for synthesizing structures related to 1,8-Octanedithiol using ring-closing metathesis (Burke, Müller, & Beaudry, 1999).
Molecular Structure Analysis
The molecular structure of 1,8-Octanedithiol and similar compounds has been studied through different spectroscopic techniques, including NMR and X-ray diffraction. For example, Izquierdo et al. (1991) analyzed the structure of related compounds using X-ray diffraction (Izquierdo et al., 1991).
Chemical Reactions and Properties
1,8-Octanedithiol reacts to form self-assembled monolayers (SAMs) on various metal surfaces, as demonstrated in studies by García Raya et al. (2010) and Carot et al. (2005), who investigated its electrochemical properties and formation of SAMs on gold surfaces (García Raya et al., 2010), (Carot et al., 2005).
Physical Properties Analysis
The physical properties of 1,8-Octanedithiol, such as its adsorption behavior and molecular conformation on surfaces, have been studied by Villagómez et al. (2016), who used scanning tunneling microscopy (STM) for their analysis (Villagómez et al., 2016).
Chemical Properties Analysis
The chemical properties, particularly the reactivity of 1,8-Octanedithiol on metal surfaces, have been a subject of study in the context of SAMs. Esplandiu et al. (2006) and García-Raya et al. (2010) provided insights into the reactivity and stability of these monolayers on gold surfaces (Esplandiu et al., 2006), (García-Raya et al., 2010).
Scientific Research Applications
Reactivity and Stability of Monolayers : The reactivity of 1,8-octanedithiol/Au(111) self-assembled monolayers (SAMs) was investigated, showing higher stability compared to 1-octanethiol. The study demonstrated the formation of intralayer disulfide bonds at the SAM/electrolyte interface, contributing to the monolayer's stability (Carot et al., 2005).
Adsorption Kinetics : Research on the adsorption kinetics of 1,8-octanedithiol on gold electrodes revealed its behavior can be described by a Diffusion controlled Langmuir (DCL) model. This study contributes to understanding how 1,8-octanedithiol interacts with metal surfaces (He, Xie, & Jiang, 2011).
Monolayer Formation in Liquid-Crystalline Medium : A study on 1,8-octanedithiol SAMs formed from a Triton X-100 lyotropic medium showed that an ODT layer of standing-up molecules is obtained, with properties similar to layers formed from organic solvents (Raya et al., 2010).
Nanotransfer Printing in Molecular Electronics : 1,8-Octanedithiol was used in nanotransfer printing (nTP) to fabricate top-contact electrodes in molecular electronic devices, demonstrating superior electrical transport through the 1,8-octanedithiol molecules (Loo et al., 2003).
Self-Assembled Monolayers on Coinage Metals : The study used X-ray photoelectron spectroscopy to investigate the structure and photooxidation of SAMs formed from 1,8-octanedithiol, confirming the upright alignment of the hydrocarbon chains on surfaces (Rieley et al., 1998).
Formation of Mono- and Bilayers under Electrochemical Control : Research showed the formation of 1,8-octanedithiol monolayers on Au(111) surfaces under electrochemical control, offering insights into the nature and properties of these layers (García-Raya et al., 2010).
Single Molecule Conductance Measurements : A study employed a scanning tunneling microscope break junction method with continuous bias modulation for single molecule conductance measurements of 1,8-octanedithiol, providing valuable data for molecular electronics (Beall et al., 2015).
Improving Perovskite Solar Cells : 1,8-Octanedithiol was used as an additive in perovskite solar cells, improving film quality and leading to higher device efficiency (Niu et al., 2018).
Safety And Hazards
1,8-Octanedithiol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
Future Directions
1,8-Octanedithiol has been used as a processing additive for bulk heterojunction materials, enhancing the photoconductive response . It has also been used as an effective intermediate layer for the deposition of Cu electrodes via inkjet printing and laser sintering on III-V triple-junction solar cells . These applications suggest potential future directions for the use of 1,8-Octanedithiol in electronic applications and photovoltaic devices.
properties
IUPAC Name |
octane-1,8-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTWZHXOSWQKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCS)CCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047474 | |
Record name | 1,8-Octanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with odor of "stench"; [MSDSonline], Liquid | |
Record name | 1,8-Octanedithiol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7936 | |
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Record name | 1,8-Octanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
142.00 °C. @ 30.00 mm Hg | |
Record name | 1,8-Octanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; miscible in oil | |
Record name | 1,8-Octanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/494/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.962 (d20/4) | |
Record name | 1,8-Octanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/494/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
1,8-Octanedithiol | |
CAS RN |
1191-62-4 | |
Record name | 1,8-Octanedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,8-Octanedithiol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191624 | |
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Record name | 1,8-Octanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octane-1,8-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.399 | |
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Record name | 1,8-OCTANEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH3W3161HS | |
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Record name | 1,8-Octanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
0.9 °C | |
Record name | 1,8-Octanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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